molecular formula C24H23Cl2N5O2 B12185975 6-chloro-N-(2-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

6-chloro-N-(2-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B12185975
M. Wt: 484.4 g/mol
InChI Key: HLRKDCLTOJWKBS-UHFFFAOYSA-N
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Description

6-chloro-N-(2-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that features both indole and beta-carboline moieties These structures are significant in medicinal chemistry due to their presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The beta-carboline moiety can be synthesized through Pictet-Spengler condensation, where tryptamine derivatives react with aldehydes or ketones in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of these synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The indole and beta-carboline moieties can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the molecule using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: NBS or NCS in the presence of a solvent like dichloromethane.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

6-chloro-N-(2-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole and beta-carboline moieties can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, while beta-carbolines can inhibit monoamine oxidase enzymes . These interactions can lead to various biological effects, including modulation of neurotransmitter levels and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxamide: Shares the indole moiety but lacks the beta-carboline structure.

    Beta-carboline-3-carboxamide: Contains the beta-carboline moiety but not the indole structure.

Uniqueness

6-chloro-N-(2-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to the combination of both indole and beta-carboline moieties in a single molecule. This dual structure allows it to interact with a broader range of biological targets, potentially leading to more diverse therapeutic effects .

Properties

Molecular Formula

C24H23Cl2N5O2

Molecular Weight

484.4 g/mol

IUPAC Name

6-chloro-N-[2-[2-(5-chloro-1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C24H23Cl2N5O2/c25-15-1-3-20-18(9-15)14(11-28-20)5-7-27-23(32)12-29-24(33)31-8-6-17-19-10-16(26)2-4-21(19)30-22(17)13-31/h1-4,9-11,28,30H,5-8,12-13H2,(H,27,32)(H,29,33)

InChI Key

HLRKDCLTOJWKBS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=C(N2)C=CC(=C3)Cl)C(=O)NCC(=O)NCCC4=CNC5=C4C=C(C=C5)Cl

Origin of Product

United States

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